2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-Dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a complex organic compound characterized by its pyrrole ring structure, which is substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylpyrrole with 2-methyl-5-nitrobenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrroles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrrole ring is a versatile scaffold for creating pharmaceuticals and other bioactive compounds.
Biology: In biological research, 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in drug development. Its ability to interact with various biological targets makes it a valuable candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group on the phenyl ring can undergo reduction to form an amine, which can then interact with biological targets such as enzymes or receptors. The pyrrole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity.
Comparison with Similar Compounds
2,5-Dimethylpyrrole
2-Methyl-5-nitrobenzaldehyde
1-(2-Methyl-5-nitrophenyl)adamantane
Uniqueness: 2,5-Dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of functional groups and the presence of both a nitro group and a carbaldehyde group on the pyrrole ring. This combination provides a high degree of reactivity and versatility, making it distinct from other similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-1-(2-methyl-5-nitrophenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-4-5-13(16(18)19)7-14(9)15-10(2)6-12(8-17)11(15)3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBVEXWNIXMILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=CC(=C2C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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